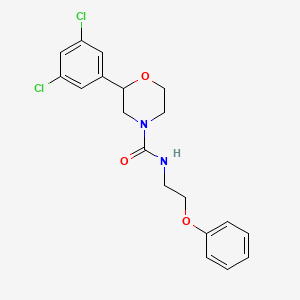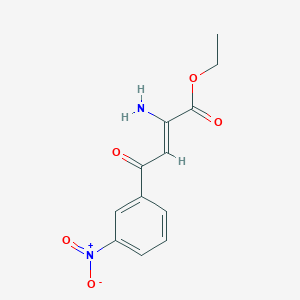
7-Chloro-3-methyl-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-methyl-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It belongs to the class of nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of quinazolinones, such as 7-Chloro-3-methyl-3,4-dihydroquinazolin-4-one, often involves the reaction of anthranilic acid derivatives with appropriate acid chlorides . The resulting substituted anthranilates then undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones .Molecular Structure Analysis
The molecular structure of 7-Chloro-3-methyl-3,4-dihydroquinazolin-4-one consists of a quinazolinone core, which is a bicyclic system containing two nitrogen atoms . The compound also contains a chlorine atom and a methyl group attached to the quinazolinone core .Chemical Reactions Analysis
Quinazolinones, including 7-Chloro-3-methyl-3,4-dihydroquinazolin-4-one, can undergo various chemical reactions. For example, they can react with ammonia to form quinazolinone derivatives . They can also react with metal ions, undergo Mannich reactions, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
7-Chloro-3-methyl-3,4-dihydroquinazolin-4-one has a molecular weight of 194.62 . The boiling point and other physical properties are not specified in the search results .Aplicaciones Científicas De Investigación
Antimicrobial Agents
7-Chloro-3-methyl-3,4-dihydroquinazolin-4-one derivatives have been synthesized and evaluated as antimicrobial agents. These compounds, including 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives, were tested for their antimicrobial activities and compared with standard drugs like tetracycline (El-zohry & Abd-Alla, 2007).
HIV-1 Reverse Transcriptase Inhibitors
A series of 4-(arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones were prepared as novel non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). These compounds, including the 3-methyl variant, demonstrated potency as inhibitors of HIV-1 RT (Tucker et al., 1994).
Anti-Malarial, Anti-Microbial, and Anti-Tuberculosis Activities
A range of 4-chloro-3,4-dihydroquinazolines hybrid isoniazid derivatives were synthesized and tested for anti-malarial, anti-microbial, and anti-tuberculosis activities. These compounds also underwent cytotoxicity and in-silico molecular docking study (Patel et al., 2020).
Anticancer Activity
Novel 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3 H )-ones were synthesized and showed remarkable activity against CNS SNB-75 Cancer cell line. They target EGFR-tyrosine kinase as antitumor agents (Noolvi & Patel, 2013).
Photophysical and Electrochemical Studies for Anticancer Applications
A series of novel 2,3-dihydroquinazolin-4(1H)-ones were designed and synthesized, demonstrating moderate to good anticancer activities. Their optical and electrochemical properties were studied using various spectroscopic techniques (Kamble et al., 2017).
Interaction with Human Serum Albumin
The interactions of dihydroquinazolines with human serum albumin (HSA) were studied, revealing insights into the drug-binding mechanisms and potential therapeutic applications of these compounds (Wang et al., 2017).
Propiedades
IUPAC Name |
7-chloro-3-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-12-5-11-8-4-6(10)2-3-7(8)9(12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXSFYHESBVHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-methyl-3,4-dihydroquinazolin-4-one | |
CAS RN |
201298-39-7 |
Source


|
| Record name | 7-chloro-3-methyl-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-Benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B2634065.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2634066.png)




![6-[5-(3,5-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2634079.png)

![2-Chloro-N-[4-[1-(difluoromethyl)imidazol-2-yl]phenyl]propanamide](/img/structure/B2634081.png)
![6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2634083.png)
![2-{(Z)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolane-4-carboxylic acid](/img/structure/B2634084.png)

![4-[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxo-N-(3-phenylpropyl)butanamide](/img/structure/B2634086.png)
![(5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2634087.png)